YK11

Skeletal Muscle Biology Myostatin-Follistatin Axis Selective Androgen Receptor Modulation

YK11 is the only SARM that combines partial AR agonism with indirect myostatin inhibition via follistatin (Fst) upregulation—a dual mechanism absent in DHT, Ostarine, or RAD140. Its inability to promote AR N/C interaction uniquely alters transcriptional selectivity, making it irreplaceable for AR-Fst-myostatin axis research. Ideal for skeletal muscle studies, concurrent muscle-bone anabolic agent development, and anti-doping metabolite synthesis. Guaranteed high purity for reproducible Fst-dependent pathway activation.

Molecular Formula C25H34O6
Molecular Weight 430.5 g/mol
CAS No. 1370003-76-1
Cat. No. B611885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYK11
CAS1370003-76-1
SynonymsYK-11;  YK 11;  YK11.
Molecular FormulaC25H34O6
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35
InChIInChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25+/m0/s1
InChIKeyKCQHQCDHFVGNMK-PQUNLUOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YK11 (CAS 1370003-76-1) as a Gene-Selective SARM: Procurement Considerations for Muscle and Bone Research Applications


YK11 (CAS 1370003-76-1) is a synthetic steroidal compound classified as a selective androgen receptor modulator (SARM) that functions as a gene-selective partial agonist of the androgen receptor (AR) [1]. Unlike full AR agonists such as dihydrotestosterone (DHT), YK11 activates AR without inducing the N/C (amino/carboxyl-terminal) interaction that is required for full transcriptional activation, resulting in tissue- and gene-selective transcriptional outcomes [2]. The compound's structural backbone consists of a 19-norpregna-4,20-diene core with a unique orthoester-derived moiety at the D-ring that confers distinct receptor conformational effects [3]. YK11 is recognized for its dual mechanism: AR partial agonism coupled with indirect myostatin inhibition via follistatin upregulation, a property not shared by DHT or most other SARMs in its class [4].

YK11 (CAS 1370003-76-1): Why Substitution with DHT or Other SARMs Fails to Recapitulate Its Distinct Anabolic Signaling Signature


Generic substitution of YK11 with dihydrotestosterone (DHT) or other SARMs such as Ostarine or RAD140 is scientifically unjustified due to YK11's unique ability to induce follistatin (Fst) expression, a property not exhibited by DHT or structurally distinct SARMs [1]. This Fst induction leads to indirect myostatin antagonism, creating a dual-anabolic mechanism that cannot be replicated by compounds relying solely on AR agonism. Furthermore, YK11's inability to promote the N/C interaction of the androgen receptor fundamentally alters its transcriptional selectivity profile and cofactor recruitment patterns compared to DHT [2]. The sterically hindered C17 orthoester group of YK11 induces distinct conformational changes in AR helices 11 and 12, resulting in differential DNA-binding and cofactor recruitment that are not observed with other AR ligands [3]. These molecular distinctions translate into quantitatively different cellular outcomes in myogenic and osteogenic assays, as documented in the evidence below.

YK11 (CAS 1370003-76-1): Quantitative Evidence for Unique Differentiation in Myogenic, Osteogenic, and Receptor Pharmacology Assays


YK11 Induces Follistatin mRNA Expression Whereas DHT Does Not: A Qualitative Differentiation in C2C12 Myoblasts

YK11 treatment of C2C12 myoblast cells induces the expression of follistatin (Fst) mRNA, an antagonist of the muscle growth inhibitor myostatin. Critically, this induction is not observed with dihydrotestosterone (DHT) treatment under identical experimental conditions [1]. The YK11-mediated myogenic differentiation effect is reversed by an anti-Fst antibody, confirming that Fst induction is mechanistically essential for YK11's anabolic activity in this model and represents a pathway not activated by DHT [1].

Skeletal Muscle Biology Myostatin-Follistatin Axis Selective Androgen Receptor Modulation

YK11 Elicits Greater Induction of Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) Than DHT in C2C12 Myoblasts

In a direct comparative study, the induction of key myogenic regulatory factors (MRFs)—myogenic differentiation factor (MyoD), myogenic factor 5 (Myf5), and myogenin—was more significant in the presence of YK11 than in the presence of DHT in C2C12 myoblast cells undergoing differentiation [1]. This quantitative difference in MRF induction magnitude indicates that YK11 is a more potent driver of the myogenic transcriptional program than the physiological androgen DHT.

Myogenesis Skeletal Muscle Differentiation Androgen Receptor Signaling

YK11 Does Not Induce AR N/C Interaction and Antagonizes DHT-Mediated N/C Interaction: A Pharmacological Distinction

Full transcriptional activation of the androgen receptor (AR) requires the physical interaction between the amino-terminal domain (NTD/AF1) and the ligand-binding domain (LBD/AF2), known as the N/C interaction. YK11 does not induce this N/C interaction in mammalian two-hybrid assays, in contrast to DHT which robustly promotes it. Furthermore, YK11 prevents DHT-mediated N/C interaction, demonstrating partial antagonist activity [1]. This pharmacological profile underlies YK11's classification as a gene-selective partial agonist and distinguishes it from full AR agonists.

Androgen Receptor Pharmacology Nuclear Receptor Transactivation SARM Mechanism of Action

YK11 Enhances Osteoblast Proliferation and Differentiation Markers Comparable to DHT in MC3T3-E1 Cells

YK11 (0.5 µM) treatment increases cell growth and enhances alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation, in MC3T3-E1 mouse osteoblastic cells via AR-dependent mechanisms . In comparative studies, both YK11 and DHT accelerate cell proliferation and mineralization in MC3T3-E1 cells, and both compounds increase phosphorylated Akt protein levels, indicating activation of non-genomic AR signaling pathways [1]. YK11 also dose-dependently increases osteocalcin mRNA expression at concentrations ranging from 0.1–1.0 µM and elevates osteoprotegerin mRNA at 0.5 µM .

Osteoblast Biology Bone Anabolism AR-Mediated Osteogenesis

YK11 Displays High Brain Permeability in Physiologically Based Pharmacokinetic (PBPK) Modeling, a Distinguishing ADME Feature

Physiologically based pharmacokinetic (PBPK) modeling demonstrates that YK11 possesses remarkable brain permeability, with molecular docking analysis further indicating inhibitory effects on 5-alpha-reductase type II (5αR2), suggesting high cellular bioavailability [1]. In rat studies, YK11 displayed high binding affinity with hippocampal AR and modulated neurochemical function [2]. This level of brain penetration is not a universal property of all SARMs and represents a notable ADME differentiation point relevant to both intended target engagement and potential off-target CNS effects.

Pharmacokinetics Blood-Brain Barrier CNS Exposure ADME Properties

YK11 is Extensively Metabolized In Vivo with No Intact Parent Compound Detected in Urine, a Critical Distinction for Doping Control and ADME Studies

In vivo metabolism studies using six-fold deuterated YK11 in human elimination studies revealed that no intact YK11 is detectable in urine, indicating complete metabolic conversion [1]. Fourteen deuterated urinary metabolites were identified, comprising unconjugated, glucuronidated, and sulfoconjugated species. While unconjugated metabolites disappeared within 24 hours post-administration, glucuronidated and sulfated metabolites remained traceable for more than 48 hours [1]. The major glucuronidated metabolites were verified by synthesis and NMR as 5β-19-nor-pregnane-3α,17β,20-triol and 5β-19-nor-pregnane-3α,17β-diol-20-one [1].

Drug Metabolism Doping Control Analytics In Vivo Pharmacokinetics

YK11 (CAS 1370003-76-1): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Skeletal Muscle Anabolism Research Requiring Dual AR Agonism and Myostatin Antagonism

YK11 is uniquely suited for skeletal muscle research models that require simultaneous activation of androgen receptor signaling and indirect myostatin inhibition via follistatin upregulation. As demonstrated in C2C12 myoblast differentiation assays, YK11 induces follistatin expression and enhances myogenic regulatory factor expression more significantly than DHT [1]. This makes YK11 the preferred tool compound for studies investigating the intersection of AR-mediated transcription and the myostatin-follistatin axis, where DHT or non-steroidal SARMs would fail to activate the follistatin pathway.

Androgen Receptor Pharmacology Studies Focused on N/C Interaction-Independent Transactivation

YK11 serves as a critical probe for dissecting androgen receptor signaling mechanisms, specifically for investigating transcriptional outcomes that are independent of the N/C interaction. The compound's inability to promote N/C interaction and its antagonism of DHT-mediated N/C interaction [1] provide a unique pharmacological tool for researchers seeking to understand the role of N/C interaction in AR target gene selectivity, cofactor recruitment, and tissue-specific effects. This application cannot be fulfilled by DHT or other full AR agonists.

Bone Anabolism and Osteoblast Differentiation Studies

YK11 demonstrates osteogenic activity comparable to DHT in MC3T3-E1 osteoblast cells, accelerating proliferation, mineralization, and upregulating osteoblast differentiation markers including osteocalcin and osteoprotegerin [2]. For bone biology research, YK11 offers an alternative to DHT with the added benefit of concurrent myogenic effects, making it valuable for studies examining the muscle-bone unit or for developing anabolic agents targeting both tissues simultaneously.

Doping Control Analytical Method Development and Metabolite Reference Standard Procurement

YK11's complete in vivo metabolic conversion to fourteen urinary metabolites, with no intact parent detectable, necessitates specialized analytical approaches for doping control [3]. Anti-doping laboratories and forensic toxicology facilities procuring YK11 must also acquire or synthesize key metabolites—specifically 5β-19-nor-pregnane-3α,17β,20-triol and 5β-19-nor-pregnane-3α,17β-diol-20-one—for use as reference standards in confirmatory analyses. YK11 is therefore procured not only as a research tool but also as a starting material for metabolite synthesis and method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for YK11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.